molecular formula C12H16FNO B1598277 [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol CAS No. 864415-55-4

[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol

Cat. No. B1598277
CAS RN: 864415-55-4
M. Wt: 209.26 g/mol
InChI Key: GNRVSNDRVLFXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C12H16FNO . It has a molecular weight of 209.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16FNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h3-6,12,15H,1-2,7-9H2 . This indicates that the compound contains a fluorobenzyl group attached to a pyrrolidin-2-yl methanol group.


Physical And Chemical Properties Analysis

“[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol” is a liquid at room temperature . It has a predicted boiling point of 299.2° C at 760 mmHg and a predicted density of 1.2 g/mL . The predicted refractive index is n 20D 1.55 .

Scientific Research Applications

Methanol as a Chemical Marker in Transformer Insulating Oil

Methanol has been identified as a reliable chemical marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil, detected via analytical methods such as headspace gas chromatography, correlates with the degradation of cellulosic insulation, making it valuable for monitoring transformer health. This application leverages methanol's stability and its relationship with the degradation processes of insulating paper in transformers, showing promise for routine use by utilities in the future (Jalbert et al., 2019).

Hydrogen Production from Methanol Thermochemical Conversion

Methanol serves as an efficient source for hydrogen production, essential for developing a hydrogen-methanol economy. This review highlights advancements in methanol steam reforming, partial oxidation, and other conversion methods, emphasizing catalyst development and reactor technologies. Innovations in catalysts, such as copper-based and palladium-zinc alloy catalysts, and reactor designs, including membrane and Swiss-roll reactors, aim to enhance the efficiency of hydrogen production from methanol, demonstrating its potential as a sustainable energy carrier (García et al., 2021).

Methanol in Environmental and Atmospheric Chemistry

Methanol plays a significant role in atmospheric chemistry as the second most abundant volatile organic compound. Its bi-directional exchange between terrestrial ecosystems and the atmosphere, involving both emission and deposition processes, influences atmospheric chemistry. Methanol's exchange dynamics, driven by plant growth and environmental factors, underscore its importance in global methanol budgets and its impact on atmospheric processes (Wohlfahrt et al., 2015).

Methanol as a Feedstock in Catalysis and Chemical Synthesis

The versatility of methanol extends to its use as a feedstock in various catalytic processes, including the synthesis of olefins and other valuable chemicals. Methanol's reactivity under different catalytic conditions enables the production of a wide range of compounds, highlighting its utility in chemical manufacturing and industrial applications. Recent developments in catalyst design and reaction mechanisms further enhance the efficiency and selectivity of methanol-based processes (Khadzhiev et al., 2014).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h3-6,12,15H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRVSNDRVLFXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396764
Record name [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol

CAS RN

864415-55-4
Record name [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Reactant of Route 4
Reactant of Route 4
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Reactant of Route 5
Reactant of Route 5
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Reactant of Route 6
Reactant of Route 6
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.